1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-[(3-methylcyclobutyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-7-2-8(3-7)5-12-6-9(10)4-11-12/h4,6-8H,2-3,5,10H2,1H3 |
InChI Key |
ZFGZZCUKGDJRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of cyclobutene in the presence of a nickel catalyst to form the cyclobutyl ring . The pyrazole moiety can be introduced through a reaction involving hydrazine and a suitable 1,3-diketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and functional insights.
Table 1: Structural and Functional Comparison of Pyrazol-4-amine Derivatives
Key Insights
Substituent Electronic Effects: Electron-donating groups (e.g., p-tolyl in TNF-α inhibitors) are critical for maintaining biological activity, whereas electron-withdrawing groups (e.g., CF₃ in Ceapin-A7) may optimize physicochemical properties like solubility .
Steric and Conformational Considerations: The 3-methylcyclobutyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents like tert-butyl or bis(trifluoromethyl)phenyl. This balance may favor receptor binding without excessive rigidity .
Synthetic Accessibility :
- Copper-catalyzed methods () and hydrogenation routes () highlight diverse synthetic strategies, with yields influenced by substituent compatibility. The target compound’s synthesis details are unspecified, but analogous methods likely apply .
Biological Activity Trends :
- Positional isomerism (e.g., pyrazole ring substitution in ) dramatically affects activity, emphasizing the importance of regiochemistry. For example, replacing 1-(p-tolyl)-3-tert-butylpyrazol-5-amine with its isomeric counterpart led to >90% loss of TNF-α inhibition .
Biological Activity
1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by its unique cyclobutyl group, which may contribute to its biological properties. The presence of an amine group allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cancer progression. Kinase inhibitors are crucial in regulating cell proliferation and apoptosis, making them valuable in cancer therapy.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit Janus kinases (JAKs), which play a significant role in inflammatory responses and cancer cell signaling pathways. Inhibition of JAKs can lead to reduced tumor growth and improved outcomes in inflammatory diseases .
- Antiproliferative Effects : The compound has shown promising antiproliferative activity against various cancer cell lines. For instance, it exhibited sub-micromolar activity against certain cell lines, indicating its potential as a chemotherapeutic agent .
Data Table: Biological Activity Summary
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives, including those structurally similar to this compound:
- Study on CDK2 Inhibition : A related pyrazole derivative demonstrated potent CDK2 inhibitory activity with a value of 0.005 µM and significant antiproliferative effects across multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- In Vivo Efficacy : Research involving xenograft models showed that compounds similar to this compound could induce apoptosis markers such as PARP cleavage in tumor tissues, indicating strong therapeutic potential .
Q & A
Q. What advanced techniques validate the compound’s thermodynamic properties and phase behavior?
- Answer :
- DSC/TGA : Measure melting points (104–107°C) and decomposition thresholds (>200°C) for formulation stability .
- Solubility studies : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and simulated gastric fluid .
- Crystal engineering : Screen co-crystals with succinic acid or caffeine to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
